Cas no 1245648-23-0 (2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole)

2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole is a specialized heterocyclic compound featuring an oxazole core substituted with a 2-ethyl-3-methoxyphenyl group and two methyl groups at the 5-position. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry applications, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals. The presence of the methoxy and ethyl groups enhances its reactivity in electrophilic substitution reactions, while the oxazole ring contributes to its stability and potential for further functionalization. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways.
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole structure
1245648-23-0 structure
商品名:2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
CAS番号:1245648-23-0
MF:C14H19NO2
メガワット:233.30616
CID:1035337
PubChem ID:71302147

2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole 化学的及び物理的性質

名前と識別子

    • 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
    • 2-(2-ethyl-3-methoxyphenyl)-5,5-dimethyl-2H-1,3-oxazole
    • 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1,3-oxazole
    • Oxazole, 2-(2-ethyl-3-methoxyphenyl)-2,5-dihydro-5,5-dimethyl-
    • A925954
    • 1245648-23-0
    • DTXSID50744528
    • MDL: MFCD18072747
    • インチ: InChI=1S/C14H19NO2/c1-5-10-11(7-6-8-12(10)16-4)13-15-9-14(2,3)17-13/h6-9,13H,5H2,1-4H3
    • InChIKey: WSNLIFIEZISZFL-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)C=NC(C2=CC=CC(OC)=C2CC)O1

計算された属性

  • せいみつぶんしりょう: 233.141578849g/mol
  • どういたいしつりょう: 233.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A851987-1g
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
1245648-23-0 95+%
1g
$500.0 2024-04-25
Chemenu
CM190940-1g
2-(2-ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
1245648-23-0 95%
1g
$580 2021-08-05
Chemenu
CM190940-1g
2-(2-ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
1245648-23-0 95%
1g
$530 2023-03-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763506-1g
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
1245648-23-0 98%
1g
¥4900.00 2024-08-09

2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole 関連文献

2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazoleに関する追加情報

Introduction to 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole (CAS No. 1245648-23-0)

2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole, identified by its CAS number 1245648-23-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The unique combination of an ethyl group at the 2-position and a methoxy group at the 3-position of the phenyl ring, coupled with the dimethyl substitution on the oxazole ring, contributes to its distinct chemical properties and biological interactions.

The structural features of 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole make it a promising candidate for further investigation in drug discovery. The presence of both electron-donating (methoxy) and electron-withdrawing (ethyl) groups on the aromatic ring suggests potential modulation of reactivity and binding affinity. This balance is particularly intriguing in the context of developing novel pharmacophores that can interact with biological targets with high specificity.

In recent years, there has been a growing interest in oxazole derivatives due to their reported bioactivity across various therapeutic areas. Studies have highlighted the role of oxazoles in antimicrobial, anti-inflammatory, and even anticancer applications. The dimethyl substitution on the oxazole ring further enhances its stability and metabolic profile, making it a structurally robust scaffold for drug development. The compound’s ability to undergo selective interactions with biological macromolecules has positioned it as a key subject of interest in computational chemistry and molecular modeling.

One of the most compelling aspects of 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole is its potential as an intermediate in synthesizing more complex molecules. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties. For instance, modifications at the phenyl ring or the oxazole core have been explored to improve solubility, bioavailability, and target engagement. These efforts align with current trends in medicinal chemistry aimed at optimizing lead compounds for clinical translation.

The compound’s relevance is further underscored by its incorporation into ongoing research initiatives. In particular, studies have investigated its interactions with enzymes and receptors implicated in metabolic disorders. The methoxy group at position 3 has been shown to influence binding kinetics, potentially offering insights into mechanisms underlying disease pathogenesis. Such findings are critical for designing drugs that can modulate these pathways effectively.

From a synthetic chemistry perspective, 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole exemplifies the elegance of heterocyclic chemistry. The synthesis involves multi-step reactions that showcase modern techniques such as transition metal catalysis and asymmetric synthesis. These methods not only ensure high yields but also allow for precise control over stereochemistry—a crucial factor in drug design. The compound’s accessibility through established synthetic routes makes it an attractive building block for academic and industrial laboratories alike.

The pharmacokinetic profile of CAS No. 1245648-23-0 is another area of active investigation. Preliminary data suggest favorable absorption and distribution characteristics when administered orally or intravenously. This aligns with regulatory requirements for new therapeutics and enhances its viability as a candidate for further clinical development. Additionally, its stability under various storage conditions reduces logistical challenges associated with drug formulation.

In conclusion,2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes combined with promising preclinical data make it a valuable asset in the quest for novel therapeutics. As research progresses, this compound is expected to contribute to breakthroughs across multiple therapeutic domains.

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Amadis Chemical Company Limited
(CAS:1245648-23-0)2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
A925954
清らかである:99%
はかる:1g
価格 ($):450.0